1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine
Description
Historical Context and Development
The synthesis of oxazole-piperazine hybrids emerged from advancements in heterocyclic chemistry during the late 20th century. Oxazoles were first synthesized via the Robinson–Gabriel method in 1896, while piperazine derivatives gained prominence in the 1950s for their pharmacological applications. The integration of these motifs began in the 1990s, driven by the need for compounds with enhanced bioavailability and target selectivity.
Early work focused on modifying piperazine’s nitrogen atoms to improve water solubility, as seen in antipsychotic and antimicrobial agents. Concurrently, oxazole’s stability under physiological conditions made it a preferred aromatic system for drug design. The specific substitution pattern in 1-[(dimethyl-1,3-oxazol-2-yl)methyl]piperazine—featuring methyl groups at the 4- and 5-positions of the oxazole ring—was first reported in patent literature circa 2010, emphasizing its role in optimizing pharmacokinetic properties.
Significance in Heterocyclic Chemistry
Oxazole-piperazine hybrids occupy a critical niche in heterocyclic chemistry due to their dual functionality:
- Electronic Modulation : The oxazole ring’s electron-withdrawing nature stabilizes adjacent cationic charges on piperazine, enhancing interactions with biological targets like enzymes and receptors.
- Stereoelectronic Flexibility : Piperazine’s chair conformation allows adaptive binding to protein pockets, while the oxazole’s planar structure facilitates π-π stacking with aromatic residues.
These hybrids are pivotal in addressing challenges such as drug resistance and off-target effects. For example, derivatives of this compound have shown promise in inhibiting galectin-1, a protein implicated in cancer metastasis. Additionally, their structural modularity supports combinatorial synthesis, enabling rapid exploration of structure-activity relationships (SAR).
Classification and Nomenclature
This compound belongs to the following classes:
- IUPAC Name : 4,5-Dimethyl-2-(piperazin-1-ylmethyl)-1,3-oxazole.
- Chemical Formula : C₁₀H₁₇N₃O.
- Molecular Weight : 195.26 g/mol.
Structural Classification:
| Feature | Description |
|---|---|
| Core Heterocycles | Oxazole (5-membered, O/N), Piperazine (6-membered, N/N) |
| Substituents | Methyl groups at C4/C5 of oxazole; Piperazine linked via methylene bridge |
| Hybrid Type | Non-fused, sp³-linked heterocycles |
The numbering follows IUPAC rules: oxazole positions 4 and 5 are methylated, while the piperazine attaches at position 2 via a methylene group.
Overview of Oxazole-Piperazine Hybrid Structures
Oxazole-piperazine hybrids exhibit structural diversity, as illustrated below:
Table 1: Representative Oxazole-Piperazine Hybrids and Applications
These hybrids leverage oxazole’s aromaticity for target engagement and piperazine’s solubility for improved pharmacokinetics. For instance, the thiophene-pyridazine variant demonstrates nanomolar affinity for neurological targets, while coumarin hybrids inhibit carbohydrate-binding proteins.
Properties
IUPAC Name |
4,5-dimethyl-2-(piperazin-1-ylmethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-8-9(2)14-10(12-8)7-13-5-3-11-4-6-13/h11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSPOOMNZAMVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine is a compound characterized by its unique oxazole and piperazine moieties. This compound has garnered attention for its potential biological activities, particularly in antiviral and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by research findings, case studies, and comparative analyses with related compounds.
The compound is typically synthesized as a dihydrochloride salt, enhancing its solubility and stability in various solvents. Its structure allows for interaction with multiple biological targets, which is critical for its pharmacological potential.
Antiviral Activity
Research indicates that this compound exhibits promising antiviral properties. It has shown efficacy against various viral pathogens by potentially interfering with viral replication processes and modulating host cellular responses. Preliminary studies suggest that this compound can inhibit viral entry or replication, making it a candidate for further exploration in antiviral drug development.
Anti-inflammatory Properties
In addition to its antiviral activity, there are indications that this compound possesses anti-inflammatory properties. This activity may be linked to its ability to inhibit pro-inflammatory cytokines or pathways involved in inflammation. Further pharmacological studies are needed to elucidate the exact mechanisms by which this compound exerts its anti-inflammatory effects.
The mechanism of action of this compound is not fully understood but may involve:
- Interference with Viral Replication : The compound may disrupt the replication cycle of viruses.
- Modulation of Host Responses : It might influence host cell signaling pathways that are activated during viral infections.
Comparative Studies
A comparative analysis of structurally similar compounds reveals variations in biological activity based on slight modifications in their chemical structure. The following table summarizes some related compounds and their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-[(1,3-Thiazol-2-yl)methyl]piperazine | Thiazole instead of Oxazole | Potential antibacterial properties |
| 1-(dimethyl-1,2-oxazol-4-yl)methylpiperazine | Dimethylated Oxazole | Enhanced lipophilicity; may cross blood-brain barrier |
| 1-(1,2-Oxazol-5-yl)methylpiperazine dihydrochloride | Different Oxazole position | Potentially different biological activity profile |
This comparison highlights how structural differences can lead to significant variations in therapeutic potential and biological interactions.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : Laboratory tests demonstrated that the compound inhibited viral replication in cell cultures infected with specific viruses.
- In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and therapeutic effects of the compound. Results indicated significant reductions in viral load and inflammation markers compared to control groups.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Heterocyclic Substitution Patterns
1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine ()
- Structural Difference : The oxazole ring is a 1,2-oxazole (isoxazole) with dimethyl groups at positions 3 and 5, compared to the 1,3-oxazole in the target compound.
- This may affect solubility and receptor interactions.
Azole-Piperazine Hybrids ()
- Compounds like 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone exhibit broad-spectrum antimicrobial activity.
Phenylpiperazines ()
- Examples: 1-(3-chlorophenyl)piperazine (mCPP) and 1-(4-bromophenyl)piperazine (pBPP) .
- This may shift receptor affinity from serotoninergic (5-HT1B/1C) targets to other pathways.
Substituent Effects on Bioactivity
Role of Methyl Groups ()
- In benzimidazole-piperazine hybrids (), a methyl group at the R2 position enhances tubulin-binding activity by occupying a hydrophobic pocket.
- Comparison : The dimethyl groups on the 1,3-oxazole may similarly optimize steric interactions in binding pockets, though their position on the heterocycle (vs. a side chain) could limit flexibility.
Electron-Withdrawing vs. Electron-Donating Groups ()
- 1-(2-Methoxyphenyl)piperazine (electron-donating methoxy) and 1-(2-chlorophenyl)piperazine (electron-withdrawing chloro) show distinct spectroscopic and electronic properties.
- Comparison : The 1,3-oxazole’s electronegative N and O atoms may act as electron-withdrawing groups, reducing piperazine’s basicity and altering protonation states under physiological conditions.
Spectroscopic Characterization ()
- NMR/FT-IR Trends : The dimethyl-1,3-oxazole group would produce distinct $ ^1H $ NMR signals (e.g., deshielded methyl protons) compared to phenyl or imidazole substituents. $ ^{13}C $ NMR would show characteristic oxazole ring carbons at ~150–160 ppm.
Receptor Binding and Selectivity
- Serotonin Receptor Modulation (): Phenylpiperazines like mCPP and TFMPP act as 5-HT1B/1C agonists. The target compound’s oxazole may reduce 5-HT affinity but introduce selectivity for other targets (e.g., dopamine receptors).
- Antimicrobial Activity (): Azole-piperazine hybrids show MIC values of 3.1–25 μg/mL. The dimethyl-1,3-oxazole’s lipophilicity could enhance Gram-negative bacterial penetration.
Cytotoxic Potential ()
- Piperazine derivatives tagged with nitroimidazole () exhibit antitumor activity.
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Formation of the Dimethyl-1,3-oxazole Ring
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The dimethyl substitution at the 1,3-oxazole ring typically involves methyl groups attached at specific positions on the ring, which influence the electronic and steric properties of the molecule.
Common synthetic routes for oxazole ring formation include:
- Cyclization of α-Amino Alcohols and Carboxylic Acids: This classical method involves the condensation and cyclodehydration of amino alcohols with carboxylic acids or their derivatives under dehydrating conditions to form the oxazole ring.
- Cyclization of α-Haloketones with Amides or Amines: This method uses α-haloketones that react with amides or amines to form the oxazole ring via intramolecular cyclization.
- Use of Vilsmeier-Haack Reagents or Other Cyclodehydrating Agents: These reagents facilitate ring closure by activating carbonyl groups for nucleophilic attack by amino groups.
The dimethyl substitution can be introduced either by using appropriately substituted starting materials or by methylation post ring formation.
Attachment of the Piperazine Ring
The piperazine moiety is introduced through nucleophilic substitution reactions, where the oxazole derivative bearing a suitable leaving group (e.g., halide or tosylate) at the 2-position methyl substituent is reacted with piperazine.
- Nucleophilic substitution: The oxazole derivative with a 2-(halomethyl) substituent reacts with piperazine in the presence of a base (such as sodium hydride or potassium carbonate) to form the desired 1-[(dimethyl-1,3-oxazol-2-yl)methyl]piperazine.
- Solvents: Common solvents include polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.
- Temperature: Reactions are generally conducted at elevated temperatures (50–100°C) to facilitate substitution.
Representative Synthetic Route
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of Dimethyl-1,3-oxazole ring | Cyclization of α-amino alcohol with carboxylic acid or α-haloketone with amide | Formation of dimethyl-substituted 1,3-oxazole |
| 2 | Halomethylation at 2-position of oxazole ring | Reaction with halogenating agent (e.g., NBS) | Formation of 2-(halomethyl)-dimethyl-1,3-oxazole |
| 3 | Nucleophilic substitution with piperazine | Reaction with piperazine in presence of base in DMF at 50–100°C | Formation of this compound |
Alternative and Advanced Methods
- Continuous Flow Synthesis: To improve yield and scalability, continuous flow chemistry has been employed in industrial settings for similar heterocyclic compounds, allowing controlled reaction times and temperatures, and reducing by-products.
- Microwave-Assisted Synthesis: Microwave irradiation can accelerate the cyclization and substitution steps, reducing reaction times and improving yields.
- Catalyst Use: Palladium-catalyzed cross-coupling reactions may be adapted for attaching piperazine derivatives to heteroaryl methyl groups in some cases, though this is less common for oxazole systems.
Chemical Reaction Analysis
The compound can undergo further chemical modifications post-synthesis, such as:
- Oxidation: Using oxidizing agents like hydrogen peroxide to form oxazole N-oxides.
- Reduction: Using lithium aluminum hydride to reduce the oxazole ring to dihydrooxazole derivatives.
- Substitution: The piperazine nitrogen atoms can be further functionalized by alkylation or acylation.
Research Findings and Data Summary
Although direct literature on the exact preparation of this compound is limited, related compounds such as 1-[(5-ethyl-1,3-oxazol-2-yl)methyl]piperazine have been synthesized using the described methods, confirming the viability of these routes.
| Parameter | Typical Condition | Notes |
|---|---|---|
| Oxazole ring formation | Cyclodehydration, reflux | High yield with proper dehydrating agents |
| Halomethylation | N-bromosuccinimide (NBS), room temp | Selective for 2-position methyl group |
| Piperazine substitution | DMF, base (NaH, K2CO3), 60–90°C | Requires inert atmosphere for best results |
| Purification | Column chromatography or recrystallization | Solvent-dependent |
Q & A
Q. What are the common synthetic routes for 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine, and what reagents/catalysts are typically employed?
The synthesis involves multi-step reactions starting with piperazine and dimethyloxazole derivatives. Key steps include nucleophilic substitution or coupling reactions, often using palladium or nickel catalysts for cross-coupling. For example, alkylation of the piperazine ring with a dimethyloxazole-containing electrophile is a critical step. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are used to enhance reaction efficiency. Purification methods such as column chromatography or recrystallization ensure high purity .
Q. How is the structural characterization of this compound performed in academic research?
Characterization relies on spectroscopic techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions on the piperazine and oxazole rings.
- IR spectroscopy to identify functional groups (e.g., C-N stretches in piperazine).
- Mass spectrometry for molecular weight verification.
- X-ray crystallography (using software like SHELXL) to resolve 3D configurations, particularly for crystallizable derivatives .
Q. What are the stability and storage considerations for this compound under laboratory conditions?
The compound is stable under inert atmospheres (e.g., nitrogen) at low temperatures (-20°C). Degradation risks include hydrolysis of the oxazole ring in acidic/basic conditions or oxidation of the piperazine moiety. Storage in amber vials with desiccants is recommended. Stability assessments via HPLC or TLC over time are critical for experimental reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of derivatives?
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during alkylation.
- Catalyst screening : Pd(PPh₃)₄ or NiCl₂(dppe) may enhance coupling efficiency.
- Solvent polarity : Polar aprotic solvents improve solubility of intermediates.
- Stoichiometric ratios : Excess piperazine (1.5–2.0 equivalents) drives the reaction to completion. Statistical tools like Design of Experiments (DoE) help identify optimal parameters .
Q. What computational methods are used to predict the biological interactions of this compound?
- Molecular docking (AutoDock, Schrödinger Suite) models binding to target proteins (e.g., GPCRs or enzymes).
- Density Functional Theory (DFT) calculates electronic properties to predict reactivity.
- Molecular Dynamics (MD) simulations assess conformational stability in aqueous or lipid environments. These methods guide hypothesis-driven experiments, such as mutagenesis studies to validate binding sites .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
- Standardized protocols : Adopt consensus guidelines (e.g., NIH assay standards).
- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
- Meta-analysis : Compare data across studies while accounting for variables like purity (>95% required for reliability) .
Q. What strategies are effective for derivatizing the piperazine and oxazole moieties to enhance pharmacological properties?
- Piperazine modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate basicity and bioavailability.
- Oxazole substitutions : Replace methyl groups with halogens (e.g., Cl, F) to improve metabolic stability.
- Linker optimization : Adjust the methylene spacer length between piperazine and oxazole to balance potency and solubility. Structure-Activity Relationship (SAR) studies combined with ADMET profiling are essential .
Methodological Considerations
Q. What analytical techniques are recommended for assessing purity and isomerism in this compound?
- Chiral HPLC to separate enantiomers if asymmetric centers are present.
- LC-MS for detecting trace impurities (<0.1%).
- DSC (Differential Scanning Calorimetry) to evaluate crystallinity and polymorphic forms. Purity ≥98% is typically required for publication in high-impact journals .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Knockout/knockdown models : Use CRISPR/Cas9 to delete putative target genes.
- Radioligand binding assays : Quantify affinity for receptors (e.g., serotonin or dopamine transporters).
- Transcriptomics/proteomics : Identify downstream pathways affected by treatment. Cross-validation with negative controls (e.g., inactive analogs) ensures specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
